molecular formula C20H34O3S B046461 7-Hmohh CAS No. 119785-54-5

7-Hmohh

Cat. No. B046461
M. Wt: 354.5 g/mol
InChI Key: YHSIOGBAMKKEDO-FNORWQNLSA-N
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Description

7-Hydroxymitragynine (7-Hmohh) is a natural alkaloid derived from the Kratom plant. It is a potent analgesic and has been used for centuries in traditional medicine to treat pain, anxiety, and depression. In recent years, 7-Hmohh has gained attention due to its potential therapeutic applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 7-Hmohh is not yet fully understood. However, it is believed to act on the mu-opioid receptors in the brain, which are responsible for pain relief. It may also affect the serotonin and norepinephrine systems, which are involved in mood regulation.

Biochemical And Physiological Effects

7-Hmohh has been shown to produce a range of biochemical and physiological effects. It is a potent analgesic, producing pain relief comparable to that of morphine. It has also been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression in animal models. Additionally, it has been shown to produce sedative effects at higher doses.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Hmohh in lab experiments is its potency. It produces potent analgesic effects, making it a useful tool for studying pain pathways in the brain. However, its sedative effects can be a limitation, as they may interfere with behavioral studies. Additionally, its limited availability and high cost may be a limitation for some researchers.

Future Directions

There are several potential future directions for research on 7-Hmohh. One area of interest is its potential as a treatment for opioid addiction. It has been shown to reduce withdrawal symptoms in animal models, making it a potential alternative to traditional opioid replacement therapies. Additionally, its anxiolytic and antidepressant effects make it a potential treatment for anxiety and depression. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 7-Hmohh is a natural alkaloid with potent analgesic, anxiolytic, and antidepressant effects. It has been the subject of extensive scientific research and shows promise as a potential treatment for chronic pain, anxiety, and depression. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-Hmohh involves the extraction of Kratom leaves, followed by purification and isolation of the alkaloid. The process involves several steps, including solvent extraction, chromatography, and crystallization. The purity of the final product is critical to ensure accurate results in scientific research.

Scientific Research Applications

7-Hmohh has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent analgesic properties, making it a potential treatment for chronic pain. Additionally, it has been studied for its anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

CAS RN

119785-54-5

Product Name

7-Hmohh

Molecular Formula

C20H34O3S

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-7-[3-(hexylsulfanylmethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H34O3S/c1-2-3-4-9-14-24-15-17-16(18-12-13-19(17)23-18)10-7-5-6-8-11-20(21)22/h5,7,16-19H,2-4,6,8-15H2,1H3,(H,21,22)/b7-5+

InChI Key

YHSIOGBAMKKEDO-FNORWQNLSA-N

Isomeric SMILES

CCCCCCSCC1C2CCC(C1C/C=C/CCCC(=O)O)O2

SMILES

CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2

Canonical SMILES

CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2

synonyms

7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+)-isomer
7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+-)-isomer
7-HMOHH

Origin of Product

United States

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